molecular formula C5H8N2OS B2452653 2-Thiazol-2-ylamino-ethanol CAS No. 14747-01-4

2-Thiazol-2-ylamino-ethanol

Cat. No. B2452653
CAS RN: 14747-01-4
M. Wt: 144.19
InChI Key: PGUBWAMKJXLTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazol-2-ylamino-ethanol is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

Thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Tyrosinase Inhibitory Activity

The compound 4-[bis(thiazol-2-ylamino)methyl]phenol, closely related to 2-thiazol-2-ylamino-ethanol, exhibits high tyrosinase inhibitory activity, surpassing the activity of kojic acid and ascorbic acid. This suggests potential applications in areas requiring tyrosinase inhibition (Cytarska & Kolasa, 2023).

Stem Cell Research

N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin), a derivative of this compound, enhances the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This underlines its importance in stem cell research and regenerative medicine (Ries et al., 2013).

Electrochemical Synthesis Applications

Electrochemical synthesis methods have been used to create disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols, showcasing a novel application in the field of electrochemistry (Esmaili & Nematollahi, 2013).

Catalyzed Multicomponent Synthesis

1-[(1,3-Thiazol-2-ylamino)methyl]-2-naphthols, related to this compound, are synthesized using (+)-camphor-10-sulfonic acid under ultrasound-promoted solvent-free conditions. This indicates potential in organic synthesis and chemical engineering (Pelit & Turgut, 2016).

Synthesis and Characterization in Metal Complexes

The compound 2-(6- Methoxybenzo(d)thiazol-2-ylamino)-2-phenyl acetonitrile forms complexes with various metal ions. This is significant in the study of coordination chemistry and metal-ligand interactions (Al-amery, 2013).

Vascular Endothelial Growth Factor Inhibition

Derivatives of this compound have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy (Borzilleri et al., 2006).

Cytotoxic and Radiosensitizing Agents

Certain derivatives are effective as cytotoxic and radiosensitizing agents against breast cancer cell lines, highlighting their potential in oncological research (Ghorab et al., 2012).

properties

IUPAC Name

2-(1,3-thiazol-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c8-3-1-6-5-7-2-4-9-5/h2,4,8H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUBWAMKJXLTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14747-01-4
Record name 2-[(1,3-thiazol-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.